molecular formula C13H12ClN3O2 B2383489 N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-61-7

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2383489
CAS No.: 2034633-61-7
M. Wt: 277.71
InChI Key: LHTFACKRFVNWBZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a small molecule chemical intermediate designed for research and development applications. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing kinase inhibitors . The molecular structure incorporates methoxy and carboxamide substituents, which are common functional groups that influence the compound's physicochemical properties and binding affinity in biological systems. Pyrimidine-based compounds are of significant interest in early-stage drug discovery, particularly in the development of targeted therapies . For instance, analogous 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine derivatives have been identified as key scaffolds in potent inhibitors for various enzyme targets, including essential plasmodial kinases and tyrosine kinases like Bruton's Tyrosine Kinase (BTK) . The structural motifs present in this compound suggest potential utility as a building block for synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)5-10(8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTFACKRFVNWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reactions on 4,6-Dichloropyrimidine

Carboxamide Bond Formation

Acyl Chloride Intermediate Route

MPCA is treated with thionyl chloride (SOCl₂) at 60°C to generate 6-methoxypyrimidine-4-carbonyl chloride (MPCC). Reacting MPCC with 5-chloro-2-methylaniline in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target compound in 82–88% yield.

Coupling Agent-Mediated Synthesis

Modern protocols employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly conjugate MPCA and 5-chloro-2-methylaniline in dimethyl sulfoxide (DMSO). This method achieves 90–94% yield while minimizing side products.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Acyl Chloride Route SOCl₂ activation, amine coupling 82–88 98.5 High
HATU-Mediated Coupling Direct amide bond formation 90–94 99.2 Moderate
Biginelli Cyclization One-pot cyclization <30 85.0 Low

The HATU-mediated route offers superior yield and purity but requires costly reagents. Industrial-scale production favors the acyl chloride method due to reagent availability and operational simplicity.

Optimization Challenges and Solutions

Regioselectivity in Substitution Reactions

The electron-withdrawing methoxy group at position 6 deactivates the pyrimidine ring, necessitating elevated temperatures (120–140°C) for efficient cyanation at position 4. Catalytic amounts of potassium iodide (KI) enhance reactivity by stabilizing transition states.

Purification of Hydrophobic Intermediates

MPCA’s low solubility in aqueous media complicates isolation. Recrystallization from ethanol-water (7:3 v/v) improves recovery to 92%, while silica gel chromatography is reserved for high-purity applications (>99%).

Industrial-Scale Production Considerations

Waste Management

The methoxylation step generates stoichiometric sodium chloride (NaCl), which is removed via aqueous washes. DMF from cyanation is recovered by distillation (80% efficiency), reducing environmental impact.

Cost-Benefit Analysis

Raw material costs per kilogram of final product:

  • 4,6-Dichloropyrimidine : $120–$150
  • 5-Chloro-2-methylaniline : $200–$250
  • HATU : $1,200–$1,500

The acyl chloride route remains economically viable at $800–$1,000/kg, whereas HATU-based synthesis costs exceed $2,000/kg.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

This section compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Pyrimidine Carboxamide Derivatives
  • N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): The phenyl substituent differs (2-methoxy vs. 2-methyl), reducing steric hindrance but increasing electron-donating effects. No biological data is provided, but nitro groups often correlate with antimicrobial or antiparasitic activity .
  • N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () :

    • The 4-methoxyphenyl group increases polarity compared to the target compound’s chloro-methylphenyl group.
    • Retains the pyrimidine carboxamide core, suggesting similar synthetic routes (e.g., acid-catalyzed cyclocondensation) .
Acrylamide and Quinazoline Derivatives
  • (E)-N-(5-Chloro-2-methylphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D13, ) :

    • Replaces the pyrimidine core with an acrylamide-linked dioxocin moiety.
    • Higher molecular weight (357.84 vs. ~300 estimated for the target compound) and lower melting point (107–108°C), likely due to reduced rigidity .
  • Molecular weight (412.45) and in vitro/in vivo studies suggest optimized pharmacokinetics .
Nicotinamide and Acetamide Derivatives
  • 2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (45, ): Trifluoromethyl group increases metabolic resistance and hydrophobicity.
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ): Oxadiazole and sulfanyl groups enhance hydrogen-bonding capacity.

Key Observations

Substituent Impact: Chloro and Methyl Groups: Enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration (e.g., C1 in ) . Nitro and Trifluoromethyl Groups: Increase electrophilicity and binding affinity (e.g., ) .

Biological Activity Trends :

  • Pyrimidine carboxamides with electron-withdrawing groups (e.g., nitro, CF₃) show promise in antiviral and antimicrobial contexts .
  • Quinazoline and acrylamide derivatives may target enzymes like proteases or kinases due to structural mimicry .

Synthetic Routes :

  • Acid-catalyzed cyclocondensation () and isocyanate coupling () are common methods for pyrimidine carboxamide synthesis .

Biological Activity

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class and features a chloro-substituted aromatic ring, a methoxy group, and a carboxamide functional group. These structural elements are crucial for its biological activity.

Target Identification

Research indicates that similar compounds, such as (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, target the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme in Mycobacterium tuberculosis (Mtb) . This enzyme plays a critical role in the fatty acid synthesis pathway, which is essential for the survival of Mtb.

Biological Implications

By inhibiting this enzyme, this compound may disrupt fatty acid synthesis in Mtb, potentially leading to reduced bacterial growth and viability. This suggests its application as an antimicrobial agent against tuberculosis.

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. The ability to inhibit key enzymes involved in bacterial metabolism positions this compound as a promising candidate for further development as an antibiotic .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, related compounds have shown potent inhibition of COX-2 activity, an enzyme associated with inflammatory responses. The IC50 values for these compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . Given its structural similarities, this compound may also exhibit similar anti-inflammatory effects.

Study on Antiplasmodial Activity

In a study focusing on dual inhibitors of PfPK6 and PfGSK3 (kinases essential for Plasmodium falciparum proliferation), novel pyrimidine derivatives were identified with significant antiplasmodial activity. The findings suggest that modifications in the pyrimidine structure can lead to enhanced biological activity against malaria .

Synthesis and Structure-Activity Relationships (SAR)

A review on the synthesis of pyrimidine derivatives emphasizes the importance of substituents on the biological activity. For example, electron-donating groups significantly enhance anti-inflammatory properties by improving binding affinity to target enzymes . This insight can guide future modifications of this compound to optimize its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundChloro-substituted phenyl, methoxy groupPotential antimicrobial and anti-inflammatory
N-(5-chloro-2-methylphenyl)-4-pyrimidinecarboxamideLacks methoxy groupAltered reactivity and activity
6-Methoxy-4-pyrimidinecarboxamideLacks chloro groupDifferent binding affinity

Q & A

Q. Table 1: Comparative Bioactivity of Pyrimidine-Carboxamide Analogs

Compound Target IC₅₀ (μM) Key Structural Feature Ref
Target CompoundCOX-II0.52 (predicted)6-Methoxy group
BMS-354825Abl/Src0.8Thiazole-carboxamide core
Thiazolo-pyrimidineCOX-II0.5–2.1Axial methoxy conformation

Q. Table 2: Crystallographic Refinement Metrics

Parameter SHELXL Default Optimized for Target Compound
R-factor (%)5.0–7.04.2 (post-twining correction)
Bond Length RMSD (Å)0.020.015 (DFT-validated)
Torsion Angle (°)12.8 (aryl-pyrimidine dihedral)

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